molecular formula C21H19N3 B11429282 7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429282
M. Wt: 313.4 g/mol
InChI Key: MGHQJNNQBKBBOH-UHFFFAOYSA-N
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Description

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is known for its complex structure, which includes a pyridine ring fused to an imidazole ring, with various substituents attached

Preparation Methods

The synthesis of 7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The methyl and phenyl groups are introduced through various substitution reactions, often involving reagents such as methyl iodide and phenylboronic acid.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

    Zolpidem: This compound also belongs to the imidazo[1,2-a]pyridine class and is used as a sedative-hypnotic medication. It has a similar core structure but different substituents.

    Imatinib: Although structurally different, imatinib is another compound with significant biological activity. It is used as a cancer treatment and has a different mechanism of action.

    N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound is closely related in structure and has similar chemical properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H19N3/c1-15-12-13-24-19(14-15)23-20(17-9-4-3-5-10-17)21(24)22-18-11-7-6-8-16(18)2/h3-14,22H,1-2H3

InChI Key

MGHQJNNQBKBBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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